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Introduction: Montelukast is a selective and potent cysteinyl leukotriene receptor 1 (CysLTR1)

antagonist widely recognized for its therapeutic effects in asthma and allergic rhinitis.[1][2] Its

mechanism of action involves blocking the pro-inflammatory effects of cysteinyl leukotrienes

(LTC4, LTD4, and LTE4), which are key mediators in the pathophysiology of these conditions.

[2] Beyond its established clinical use, montelukast has been investigated in various in vivo

experimental models to explore its therapeutic potential in other inflammatory diseases. These

preclinical studies provide valuable insights into its broader anti-inflammatory and

immunomodulatory properties.

This document provides detailed application notes and protocols for two key in vivo

experimental models that have utilized montelukast: the Ovalbumin (OVA)-Induced Allergic

Asthma Model in mice and the Experimental Autoimmune Encephalomyelitis (EAE) mouse

model of multiple sclerosis.

I. Ovalbumin (OVA)-Induced Allergic Asthma Model
The OVA-induced allergic asthma model is a widely used and reliable model for studying the

pathophysiology of asthma and for evaluating the efficacy of anti-asthmatic drugs.[3] This

model mimics key features of human asthma, including airway hyperresponsiveness (AHR),

eosinophilic inflammation, and airway remodeling.[4]

Application Note:
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Montelukast has been shown to be effective in this model, significantly reducing airway

inflammation and remodeling. Specifically, studies have demonstrated that montelukast can

decrease airway smooth muscle (ASM) mass and cellularity in bronchoalveolar lavage (BAL)

fluid. High-dose montelukast has been observed to reduce the number of eosinophils in the

BAL by over 90% and significantly decrease the levels of Th2 cytokines such as IL-4, IL-5, and

IL-13.

Experimental Protocol:
This protocol is based on methodologies described in studies investigating the effects of

montelukast in OVA-sensitized mice.

Materials:

BALB/c mice (female, 6-8 weeks old)

Ovalbumin (OVA), Grade II (Sigma-Aldrich)

Aluminum hydroxide (Alum)

Montelukast sodium

Sterile phosphate-buffered saline (PBS)

Ketamine and Xylazine for anesthesia

Nebulizer

Procedure:

Sensitization:

On day 0 and day 7, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2

mg of aluminum hydroxide in a total volume of 0.2 mL sterile PBS.

A control group should receive i.p. injections of aluminum hydroxide in PBS without OVA.

Montelukast Administration (Prophylactic):
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Starting from day 20, administer montelukast or vehicle control (e.g., saline) daily. A high-

dose regimen of 25 mg/kg of montelukast administered intravenously for 3 days has been

shown to be effective. Oral administration is also a viable route.

Airway Challenge:

On day 21, 23, 25, and 27, challenge the mice by intranasal instillation of 100 µg of OVA in

25 µL of PBS under light anesthesia.

Alternatively, on days 21 through 25, challenge the mice by exposing them to a nebulized

1% OVA solution in PBS for 30 minutes.

Endpoint Analysis (24-48 hours after the final challenge):

Bronchoalveolar Lavage (BAL):

Euthanize mice and cannulate the trachea.

Lavage the lungs with PBS to collect BAL fluid.

Perform total and differential cell counts to assess inflammatory cell infiltration,

particularly eosinophils.

Histology:

Perfuse the lungs and fix in 10% formalin.

Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess

inflammation and Periodic acid-Schiff (PAS) to assess mucus production.

Cytokine Analysis:

Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid or lung homogenates using

ELISA.

Airway Hyperresponsiveness (AHR):
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Measure AHR in response to increasing concentrations of methacholine using a whole-

body plethysmograph.

Quantitative Data Summary:

Parameter
Control Group
(OVA-sensitized)

Montelukast-
treated Group
(OVA-sensitized)

Reference

BAL Eosinophils Significantly elevated >90% reduction

BAL IL-5 Levels Significantly elevated Significant reduction

Lung IL-4 Levels Significantly elevated Significant reduction

Lung IL-13 Levels Significantly elevated Significant reduction

Airway Smooth

Muscle Mass
Increased Decreased

BAL Cellularity Increased Decreased

II. Experimental Autoimmune Encephalomyelitis
(EAE) Model
EAE is the most commonly used animal model for the human inflammatory demyelinating

disease of the central nervous system (CNS), multiple sclerosis (MS). Montelukast has been

shown to suppress EAE development in both a prophylactic and therapeutic manner by

inhibiting the Th17 response.

Application Note:
In the EAE model, montelukast treatment leads to a reduction in clinical scores, inflammation,

and demyelination in the CNS. It has been demonstrated that montelukast inhibits the

development and encephalitogenic potential of Th17 cells, which play a crucial role in the

pathogenesis of EAE.

Experimental Protocol:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is based on methodologies for inducing EAE in C57BL/6 mice and subsequent

treatment with montelukast.

Materials:

C57BL/6 mice (female, 8-12 weeks old)

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis Toxin (PTX)

Montelukast sodium

Sterile PBS

Procedure:

EAE Induction:

On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion

containing 200 µg of MOG35-55 peptide in CFA.

On day 0 and day 2, administer 200 ng of PTX intraperitoneally.

Montelukast Administration:

Prophylactic Treatment: Begin daily oral administration of montelukast (2 mg/kg/day) from

the day of disease induction (day 0).

Therapeutic Treatment: Begin daily oral administration of montelukast (2 mg/kg/day) at the

onset of clinical signs (typically around day 10 post-immunization).

A control group should receive daily oral administration of PBS.

Clinical Scoring:

Monitor mice daily for clinical signs of EAE and score them on a scale of 0-5:
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0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Hind limb paralysis

4: Hind limb and forelimb paralysis

5: Moribund or dead

Endpoint Analysis (at the peak of disease or study endpoint):

Histology:

Perfuse mice with PBS followed by 4% paraformaldehyde.

Collect spinal cords and brains for histological analysis.

Stain sections with H&E to assess inflammation and Luxol Fast Blue (LFB) to assess

demyelination.

Immunohistochemistry:

Stain CNS sections for myelin basic protein (MBP) to further evaluate the degree of

demyelination.

Flow Cytometry:

Isolate mononuclear cells from the CNS and lymphoid organs.

Perform flow cytometry to analyze T cell populations, particularly Th1 and Th17 cells.

Quantitative Data Summary:
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Parameter
Control Group
(EAE)

Montelukast-
treated Group
(EAE)

Reference

Mean Clinical Score

(Prophylactic)
Significantly higher Significantly lower

Mean Clinical Score

(Therapeutic)
Significantly higher Significantly lower

CNS Inflammation

Score (H&E)
High Significantly reduced

Demyelination Area

(%) (LFB)
High Significantly reduced

MBP Intensity Low Significantly higher

CNS Th17 Cell

Infiltration
High Significantly reduced

III. Signaling Pathways and Experimental Workflows
Signaling Pathway of Montelukast Action
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Caption: Montelukast blocks the CysLT1 receptor, inhibiting downstream signaling.

Experimental Workflow for OVA-Induced Asthma Model
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Caption: Workflow for the OVA-induced allergic asthma model.

Experimental Workflow for EAE Model
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Caption: Workflow for the EAE mouse model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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